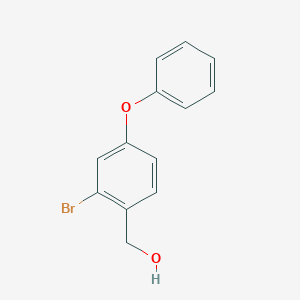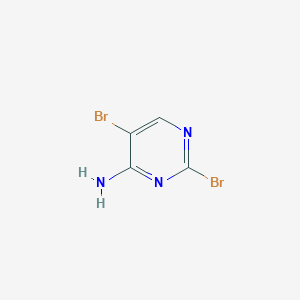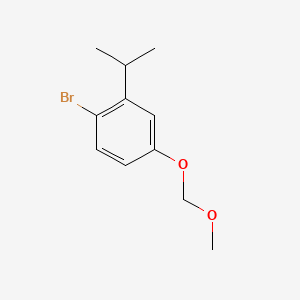
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine oxide, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:
Biology: Investigated for its potential as a corrosion inhibitor for mild steel in acidic environments.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The compound’s molecular structure allows it to interact with metal ions and other reactive species, thereby inhibiting corrosion processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another pyrimidine derivative with similar structural features.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: A compound with two pyrimidine rings, used in organic electronic materials.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H18N4/c1-8-7-9(2)13-10(12-8)11-5-6-14(3)4/h7H,5-6H2,1-4H3,(H,11,12,13) |
Clé InChI |
QBKUAHGJUJLUPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)

![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)

![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)





